molecular formula C17H18ClNO4S B8292773 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid

2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid

Cat. No.: B8292773
M. Wt: 367.8 g/mol
InChI Key: KLNPIXJHMZVMHX-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid is an organic compound that features a benzenesulfonylamino group and a chloro substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-chloroanthranilic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzenesulfonylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylbenzenesulfonyl chloride
  • 5-Chloroanthranilic acid
  • Benzenesulfonamides

Uniqueness

2-(4-Tert-butyl-benzenesulfonylamino)-5-chlorobenzoic acid is unique due to the presence of both the benzenesulfonylamino and chloro groups on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual similar compounds .

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-5-chlorobenzoic acid

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)19-15-9-6-12(18)10-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21)

InChI Key

KLNPIXJHMZVMHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzoic acid (200 g, 1.17 mol) was added to a solution of sodium hydrogen phosphate (497 g, 3.50 mol) in water (2.4 L) at 70° C. and was stirred until homogeneous (˜10 min). 4-tert-Butylbenzenesulfonyl chloride (353 g, 1.52 mol), dissolved in 800 mL p-dioxane, was added to the stirring aniline solution in a steady stream over a ½ hour period via a 1 liter addition funnel. The resultant mixture was stirred at 70° C. overnight. The following day, upon LCMS verification of consumption of the aniline, the reaction mixture was divided into two equal portions for ease of handling. Each portion was poured in a slow stream into two liters of rapidly stirring 2 M HCl/H2O in a four liter Erlenmeyer flask. The resultant precipitate was collected by vacuum filtration and washed well with water. The precipitate from each portion were subsequently combined and dried in vacuo to afford 320 g 2-(4-tert-butyl-benzenesulfonylamino)-5-chloro-benzoic acid as an off-white solid (87% yield): HPLC retention time=2.76 minutes (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., using a 1 mL/min flow rate, a 2.5 minute gradient of 20-100% B with a 1.1 minute wash at 100% B (A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.08% formic acid/5% water/94.9% acetonitrile)); MS (ES) M+H expected 368.0, found 368.0.
Quantity
200 g
Type
reactant
Reaction Step One
Name
sodium hydrogen phosphate
Quantity
497 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
353 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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